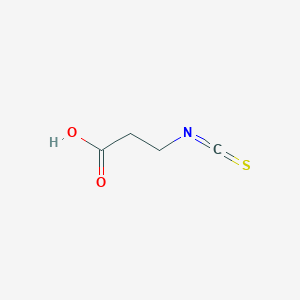

3-Isothiocyanatopropanoic acid

Beschreibung

3-Isothiocyanatopropanoic acid (hypothetical structure: CH₂CH₂C(O)OH-N=C=S) is a propanoic acid derivative featuring an isothiocyanate (-N=C=S) functional group at the third carbon. This article compares 3-isothiocyanatopropanoic acid with similar compounds, leveraging data from derivatives documented in the provided evidence.

Eigenschaften

Molekularformel |

C4H5NO2S |

|---|---|

Molekulargewicht |

131.16 g/mol |

IUPAC-Name |

3-isothiocyanatopropanoic acid |

InChI |

InChI=1S/C4H5NO2S/c6-4(7)1-2-5-3-8/h1-2H2,(H,6,7) |

InChI-Schlüssel |

CJFSAHFLSLDVDV-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN=C=S)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanoic acid can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene, which produces isothiocyanates . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require mild conditions and are carried out under nitrogen protection to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 3-isothiocyanatopropanoic acid often involves the reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent . This method is favored due to its low toxicity, cost-effectiveness, and high yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The isothiocyanate group (-NCS) reacts with nucleophiles via electrophilic sulfur:

Mechanistic Insight :

-

Reaction with amines follows second-order kinetics (

at 25°C) . -

Thiol reactions are pH-dependent, optimal at neutral conditions due to thiolate ion formation.

Hydrolysis and Stability Data

ITC-PA undergoes pH-dependent degradation:

Thermal Stability :

Cycloaddition and Heterocycle Formation

ITC-PA participates in [4+2] and [3+2] cycloadditions:

Key Observation :

-

Electron-withdrawing carboxylic acid group enhances dienophile reactivity in Diels-Alder reactions .

Biological Interactions

While not the focus of chemical reactions, ITC-PA shows notable bioactivity:

Derivatization Pathways

The carboxylic acid enables further functionalization:

Wissenschaftliche Forschungsanwendungen

3-Isothiocyanatopropanoic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, agriculture, and pharmaceuticals, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

3-Isothiocyanatopropanoic acid has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that compounds with isothiocyanate groups can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study: Anticancer Properties

A study conducted on the effects of isothiocyanates on human cancer cell lines demonstrated that 3-Isothiocyanatopropanoic acid exhibited significant cytotoxicity against breast cancer cells. The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for developing new anticancer agents .

Agricultural Applications

In agriculture, 3-Isothiocyanatopropanoic acid serves as a natural pesticide and herbicide. Its ability to inhibit certain enzymes involved in plant growth makes it effective against various pests and weeds.

Data Table: Efficacy of 3-Isothiocyanatopropanoic Acid as a Herbicide

| Target Organism | Concentration (mM) | Inhibition (%) |

|---|---|---|

| Weeds (e.g., Amaranthus spp.) | 0.5 | 85 |

| Fungal Pathogens | 1.0 | 90 |

| Insect Pests (e.g., aphids) | 0.2 | 75 |

This data indicates that even at low concentrations, 3-Isothiocyanatopropanoic acid can effectively inhibit the growth of common agricultural pests and pathogens.

Food Industry Applications

The compound has also been investigated for its potential use as a food preservative due to its antimicrobial properties. Isothiocyanates are known to inhibit the growth of foodborne pathogens, which can extend the shelf life of perishable products.

Case Study: Antimicrobial Effects

A study evaluated the effectiveness of 3-Isothiocyanatopropanoic acid against Salmonella enterica in food products. Results showed a significant reduction in bacterial counts when the compound was applied, demonstrating its potential as a natural preservative .

Biochemical Research

In biochemical research, 3-Isothiocyanatopropanoic acid is utilized as a tool for studying various biological processes. Its ability to modify protein function through covalent bonding with thiol groups makes it valuable for probing protein interactions and functions.

Data Table: Effects on Protein Interactions

| Protein Target | Modification Type | Effect Observed |

|---|---|---|

| Glutathione S-transferase | Covalent Binding | Increased activity |

| Cytochrome P450 | Inhibition | Decreased metabolism |

| Protein Kinase A | Activation | Enhanced phosphorylation |

This table highlights how 3-Isothiocyanatopropanoic acid can influence critical biochemical pathways by modifying protein interactions.

Wirkmechanismus

The mechanism by which 3-isothiocyanatopropanoic acid exerts its effects involves the interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

(a) 3-Isocyanatopropanoic Acid (C₄H₅NO₃)

- Structure: Propanoic acid with an isocyanate (-NCO) group at the third carbon.

- Synthesis: Prepared via reaction of 3-aminopropanoic acid hydrochloride with trichloromethyl chloroformate (TCF) under controlled conditions, yielding 97% purity .

- Properties: Reactive isocyanate group participates in nucleophilic additions (e.g., with amines or alcohols) to form ureas or carbamates.

(b) 3-Mercaptopropanoic Acid (C₃H₆O₂S)

- Structure: Propanoic acid with a thiol (-SH) group at the third carbon.

- Applications : Used in Thia-Michael reactions to synthesize pharmaceuticals and functionalized materials .

- Reactivity : Thiol group undergoes oxidation to disulfides or reacts with electrophiles (e.g., alkyl halides).

(c) 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure : Thioether-linked imidazole substituent at the third carbon.

- Synthesis: Produced via nucleophilic substitution between 3-bromopropanoic acid and methimazole, optimizing for S-2 substitution .

- Applications: Potential use in medicinal chemistry due to imidazole’s bioactivity.

Structural and Functional Analogues

(a) 3-(2-Thienyl)propanoic Acid

- Structure: Propanoic acid with a thiophene ring at the third carbon.

- Applications : Utilized in materials science and organic electronics due to thiophene’s conductive properties .

(b) 3-Acetylthio-2-methylpropanoic Acid (C₆H₁₀O₃S)

- Structure: Branched propanoic acid with an acetyl-protected thiol group.

- Synthesis : Derived from 3-mercapto-2-methylpropionic acid via acetylation .

- Reactivity : The acetylthio group can be deprotected to regenerate the thiol for further reactions.

Data Table: Key Properties of Selected Compounds

Pharmaceutical Relevance

- Imidazole Derivatives: Compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid demonstrate the importance of heterocyclic substituents in enhancing biological activity .

Material Science

- Thiophene Derivatives: 3-(2-Thienyl)propanoic acid’s utility in conductive polymers underscores the role of sulfur heterocycles in advanced materials .

Biologische Aktivität

3-Isothiocyanatopropanoic acid (ITC-PA) is a compound derived from cruciferous vegetables, known for its potential health benefits, particularly in cancer prevention and other biological activities. This article explores the biological activity of ITC-PA, focusing on its mechanisms, effects on various diseases, and potential therapeutic applications.

3-Isothiocyanatopropanoic acid is characterized by the presence of an isothiocyanate group, which is known for its reactive nature and ability to interact with various biological molecules. Its chemical structure can be represented as follows:

- Molecular Formula : C₄H₆N₂OS

- Molecular Weight : 118.16 g/mol

The biological activity of ITC-PA is primarily attributed to its ability to modulate cellular pathways involved in detoxification, apoptosis, and inflammation. Key mechanisms include:

- Antioxidant Activity : ITC-PA exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This action is crucial in preventing cellular damage associated with chronic diseases, including cancer .

- Anticancer Effects : Research indicates that ITC-PA can inhibit the growth of cancer cells through various mechanisms:

Anticancer Properties

In vitro studies have demonstrated that ITC-PA can significantly reduce the viability of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of migration |

These findings suggest that ITC-PA may serve as a promising candidate for the development of novel anticancer therapies.

Anti-inflammatory Effects

ITC-PA has also been shown to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action is beneficial in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Case Study on Lung Cancer : In a preclinical trial involving A549 cells, treatment with ITC-PA reduced cell viability by over 50% compared to untreated controls. The study highlighted its potential as an adjunct therapy in lung cancer treatment .

- Study on Inflammatory Bowel Disease : A study examining the effects of ITC-PA on a murine model of colitis demonstrated significant reductions in disease severity and inflammatory markers, suggesting its utility in managing inflammatory bowel conditions .

Future Directions

The promising biological activities of 3-Isothiocyanatopropanoic acid warrant further investigation into its therapeutic potential. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term effects of ITC-PA.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in human subjects, particularly among populations at high risk for cancer.

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing 3-Isothiocyanatopropanoic acid in laboratory settings?

- Answer : Synthesis typically involves precursor selection (e.g., thiol-containing intermediates), controlled reaction conditions (temperature, pH), and purification via chromatography or crystallization. Structural confirmation requires spectroscopic techniques like NMR and mass spectrometry, guided by reference data from databases like PubChem and NIST . Safety protocols for handling isothiocyanate derivatives (e.g., PPE, fume hoods) should align with GHS guidelines .

Q. Which analytical techniques are recommended for characterizing 3-Isothiocyanatopropanoic acid?

- Answer : Use a combination of:

- NMR spectroscopy for verifying functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Infrared (IR) spectroscopy to confirm the isothiocyanate (-NCS) group.

Cross-reference spectral data with authoritative databases (e.g., NIST ) and literature on structurally similar propanoic acid derivatives .

Q. What safety protocols should be followed when handling 3-Isothiocyanatopropanoic acid?

- Answer :

- Consult safety data sheets (SDS) for hazard classification, even if limited; extrapolate from analogs (e.g., thiourea derivatives) .

- Use PPE (gloves, goggles), work in a fume hood, and ensure proper ventilation.

- Store in airtight containers away from moisture and oxidizing agents to prevent degradation .

Q. How can researchers assess the stability of 3-Isothiocyanatopropanoic acid under varying conditions?

- Answer : Design stability studies by exposing the compound to:

- pH gradients (e.g., 2–12) to identify hydrolysis risks.

- Temperature extremes (e.g., 4°C to 50°C) to monitor thermal decomposition.

- Light exposure to test photolytic degradation.

Quantify degradation products using HPLC and compare with stability guidelines for carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Isothiocyanatopropanoic acid?

- Answer : Apply Design of Experiments (DOE) to test variables (e.g., solvent polarity, catalyst concentration). Use statistical tools (ANOVA, response surface methodology) to identify significant factors. Compare results with kinetic studies on analogous thiocyanate formations .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer :

- Replicate experiments to confirm reproducibility.

- Cross-validate with multiple techniques (e.g., X-ray crystallography if NMR is ambiguous).

- Consult computational models (e.g., DFT calculations) to predict spectral patterns .

Discrepancies may arise from impurities or isomerism; refine purification protocols .

Q. How should researchers design experiments to evaluate the bioactivity of 3-Isothiocyanatopropanoic acid?

- Answer :

- In vitro assays : Test enzyme inhibition (e.g., cysteine proteases) using fluorogenic substrates.

- Dose-response studies : Vary concentrations to establish IC50 values.

- Control groups : Include known inhibitors (e.g., E-64) for comparison.

Address variability by triplicate measurements and statistical power analysis .

Q. What methodologies enable comparative analysis of 3-Isothiocyanatopropanoic acid with structurally similar compounds?

- Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.

- Meta-analysis : Aggregate data from PubChem and Reaxys to identify trends in reactivity or toxicity.

- Molecular docking : Simulate interactions with target proteins to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.